REACTION_CXSMILES
|
[ClH:1].[I:2][C:3]1[C:4]([CH3:10])=[CH:5][C:6](N)=[N:7][CH:8]=1.N([O-])=O.[Na+]>O>[Cl:1][C:6]1[CH:5]=[C:4]([CH3:10])[C:3]([I:2])=[CH:8][N:7]=1 |f:2.3|
|
Name
|
|
Quantity
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233 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=CC(=NC1)N)C
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Resulting
|
Type
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CUSTOM
|
Details
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reaction mixture
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Type
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CUSTOM
|
Details
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After complete consumption of starting material, reaction mixture
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Type
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TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
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EXTRACTION
|
Details
|
extracted with DCM (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
Combined organic layer was dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to get brown oil (23 g, crude)
|
Type
|
CUSTOM
|
Details
|
Crude was purified by column chromatography
|
Type
|
WASH
|
Details
|
Desired compound was eluted at 4% ethyl acetate in hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |